molecular formula C22H16ClN3O2 B11261162 N-(5-chloro-2-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11261162
M. Wt: 389.8 g/mol
InChI Key: ULFQLLAIFMHNEF-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-3-yl group at the 2-position of the quinoline core and a 5-chloro-2-methoxyphenyl substituent on the carboxamide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, which are known for antimicrobial, antimalarial, and kinase inhibitory activities .

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O2/c1-28-21-9-8-15(23)11-20(21)26-22(27)17-12-19(14-5-4-10-24-13-14)25-18-7-3-2-6-16(17)18/h2-13H,1H3,(H,26,27)

InChI Key

ULFQLLAIFMHNEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and structural characteristics.

Chemical Structure and Properties

The molecular formula for this compound is C18H15ClN2O2C_{18}H_{15}ClN_{2}O_{2}. The structure features a quinoline core substituted with a chloro and methoxy group, along with a pyridine moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been reported to exhibit moderate antibacterial activity against various strains of bacteria. A study evaluating quinoline derivatives found that they displayed significant antibacterial properties against both Gram-positive and Gram-negative bacteria, with some compounds showing effectiveness comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound NameBacterial StrainMIC (μg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
This compoundPseudomonas aeruginosa12

Antiviral Activity

Recent research highlights the potential of quinoline derivatives as antiviral agents , particularly against SARS-CoV-2. Molecular docking studies indicated that these compounds could effectively inhibit viral proteases, suggesting a mechanism of action that disrupts viral replication . This positions them as promising candidates in the search for antiviral therapeutics.

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied. This compound has shown cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer growth .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
HeLa10
MCF-715
A54920

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Cell Cycle Arrest : It has been observed to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Case Studies

  • Antibacterial Efficacy Study : In a randomized controlled trial assessing the efficacy of various quinoline derivatives against resistant bacterial strains, this compound demonstrated significant activity against multi-drug resistant strains, underscoring its potential as a lead compound for antibiotic development .
  • Antiviral Activity Assessment : A computational study utilizing molecular docking techniques revealed that this compound binds effectively to the active site of SARS-CoV-2 protease, indicating a potential pathway for drug development against COVID-19 .

Scientific Research Applications

Anticancer Applications

Research has highlighted the compound's potential as an anticancer agent. The quinoline derivatives are recognized for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Quinoline derivatives, including this compound, often induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. This leads to cell cycle arrest and subsequent cell death .
  • Case Studies :
    • A study demonstrated that similar quinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.39 to 0.57 μM .
    • Another investigation into related compounds showed promising results against A375 melanoma cells with IC50 values around 4.2 μM .

Anti-inflammatory Properties

In addition to anticancer effects, N-(5-chloro-2-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide has been studied for its anti-inflammatory properties. The following aspects are noteworthy:

  • Inhibition of Enzymes : Compounds with a similar structure have been shown to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. For instance, some derivatives exhibited IC50 values around 10 μM for LOX inhibition .
  • Pharmacological Activities : The compound’s structure allows it to act on multiple biological targets, making it a candidate for multi-target therapy in inflammatory diseases.

Other Pharmacological Activities

The versatility of this compound extends beyond anticancer and anti-inflammatory applications:

  • Antimicrobial Activity : Some studies suggest that quinoline derivatives can exhibit antimicrobial properties against various pathogens.
  • Antioxidant Effects : The compound's ability to scavenge free radicals contributes to its potential as an antioxidant agent, which can be beneficial in preventing oxidative stress-related diseases .

Summary of Key Findings

Application Mechanism/Effect IC50 Values
AnticancerInduces apoptosis via ROS increase0.39 - 0.57 μM
Anti-inflammatoryInhibits lipoxygenase~10 μM
AntioxidantScavenges free radicalsNot specified
AntimicrobialExhibits activity against various pathogensNot specified

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Synthesis: The naphthalen-2-yl derivative (7) has a lower yield (19.8%) compared to morpholine-containing analogs (5a5, 59%) .

Key Observations :

  • Low Antimalarial Activity: The target compound exhibits weak binding (IC50 = 55,000 nM) to Plasmodium Enoyl-ACP reductase, a malarial target, suggesting that the pyridin-3-yl group may be suboptimal for this enzyme compared to other substituents .
  • Chlorothiophene vs. Pyridinyl : Replacing pyridin-3-yl with 5-chlorothiophen-2-yl (as in the analog from ) could enhance lipophilicity and alter binding interactions, though activity data for the latter are unavailable .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Analogs with rigid aromatic amines (e.g., naphthalen-2-yl in compound 7) exhibit higher melting points (215–216°C) compared to alkylamine derivatives (e.g., 5a5: 188.1–189.4°C), suggesting stronger intermolecular interactions in crystalline forms .
  • Purity : HPLC purity for alkylamine-substituted analogs exceeds 97%, indicating robust synthetic protocols for these derivatives .

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